molecular formula C11H12FNO3 B13507262 (2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid

Cat. No.: B13507262
M. Wt: 225.22 g/mol
InChI Key: ZKZPFAQDTBSPJH-SNVBAGLBSA-N
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Description

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetamido group, a fluorophenyl group, and a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and L-alanine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Fluorophenyl ketones and carboxylic acids.

    Reduction: Fluorophenyl alcohols and amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluorophenyl)propanoic acid: Similar structure but lacks the acetamido group.

    2-acetamido-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom.

    2-acetamido-3-(4-fluorophenyl)propanoic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid is unique due to the presence of both the acetamido group and the fluorophenyl group in specific positions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

ZKZPFAQDTBSPJH-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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